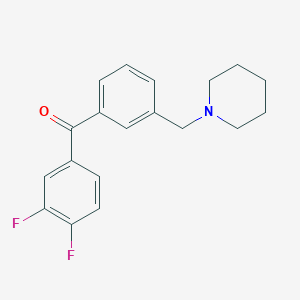

3,4-Difluoro-3'-piperidinomethyl benzophenone

Description

3,4-Difluoro-3'-piperidinomethyl benzophenone is a fluorinated benzophenone derivative featuring a piperidinomethyl group at the 3' position and fluorine atoms at the 3 and 4 positions of the aromatic ring. This compound is of interest due to its structural motifs, which are common in pharmaceuticals and agrochemicals. The fluorine atoms enhance electron-withdrawing properties and metabolic stability, while the piperidinomethyl group may improve solubility and receptor-binding affinity .

Properties

IUPAC Name |

(3,4-difluorophenyl)-[3-(piperidin-1-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19F2NO/c20-17-8-7-16(12-18(17)21)19(23)15-6-4-5-14(11-15)13-22-9-2-1-3-10-22/h4-8,11-12H,1-3,9-10,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLZJAYUNRAEWFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2=CC(=CC=C2)C(=O)C3=CC(=C(C=C3)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30643166 | |

| Record name | (3,4-Difluorophenyl){3-[(piperidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30643166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898793-60-7 | |

| Record name | Methanone, (3,4-difluorophenyl)[3-(1-piperidinylmethyl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898793-60-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3,4-Difluorophenyl){3-[(piperidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30643166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Route

The synthesis of 3,4-Difluoro-3'-piperidinomethyl benzophenone generally follows a multi-step organic synthesis strategy involving:

- Starting Materials : 3,4-difluorobenzophenone or its derivatives as the ketone core.

- Key Reaction : Introduction of the piperidinomethyl group via nucleophilic substitution or reductive amination on the benzophenone derivative.

Formation of Benzophenone Core with Difluoro Substitution

The difluoro-substituted benzophenone is prepared by Friedel-Crafts acylation or other aromatic substitution methods using fluorinated benzoyl chlorides and appropriate aromatic rings.Introduction of Piperidinomethyl Group

The piperidinomethyl substituent is introduced at the 3' position of the benzophenone ring through a nucleophilic substitution reaction. This often involves:- Reacting the benzophenone derivative bearing a suitable leaving group (e.g., halogen or activated methyl group) with piperidine.

- Alternatively, reductive amination can be employed where an aldehyde or ketone intermediate reacts with piperidine under reducing conditions to form the piperidinomethyl substituent.

-

- Solvents: Aprotic solvents such as dimethylformamide (DMF) or dichloromethane (DCM) are commonly used.

- Temperature: Controlled heating (e.g., 50–100 °C) to optimize reaction rates and yields.

- Catalysts/Bases: Use of bases like sodium hydride or potassium carbonate to facilitate nucleophilic substitution.

- Purification: Chromatographic techniques or recrystallization to isolate the pure product.

Industrial Scale Considerations

- Batch vs. Continuous Flow : Industrial production may utilize batch reactors or continuous flow systems to enhance efficiency and scalability.

- Catalyst Use : Advanced catalysts may be employed to improve selectivity and reduce by-products.

- Environmental and Safety Controls : Optimization to minimize hazardous waste and ensure operator safety, especially due to fluorinated intermediates.

Detailed Reaction Analysis

| Step | Reagents/Conditions | Outcome/Notes |

|---|---|---|

| Friedel-Crafts Acylation | 3,4-difluorobenzoyl chloride, aromatic ring, Lewis acid catalyst (e.g., AlCl3) | Formation of 3,4-difluorobenzophenone core |

| Nucleophilic Substitution | Piperidine, base (NaH or K2CO3), aprotic solvent (DMF), heat | Introduction of piperidinomethyl group at 3' position |

| Reductive Amination (alternative) | Piperidine, aldehyde intermediate, reducing agent (NaBH4 or similar) | Formation of piperidinomethyl substituent via amine addition |

Research Findings and Optimization

- Yield Optimization : Studies indicate that controlling temperature and stoichiometry of piperidine improves yield and purity.

- Purity Assessment : High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are used to confirm product structure and purity.

- Side Reactions : Potential side reactions include over-alkylation or fluorine displacement; these are minimized by careful control of reaction conditions.

Comparative Notes on Related Compounds

- Similar compounds such as 2,4-difluoro-2'-piperidinomethyl benzophenone have been synthesized using analogous methods, confirming the robustness of nucleophilic substitution and reductive amination strategies for introducing piperidinomethyl groups on fluorinated benzophenones.

- The position of fluorine substitution influences reactivity and selectivity during synthesis, necessitating tailored reaction conditions for each isomer.

Summary Table of Preparation Methods

| Preparation Step | Method/Reaction Type | Key Reagents/Conditions | Notes |

|---|---|---|---|

| Benzophenone Core Synthesis | Friedel-Crafts Acylation | 3,4-difluorobenzoyl chloride, AlCl3 | Forms difluorobenzophenone intermediate |

| Piperidinomethyl Group Introduction | Nucleophilic Substitution or Reductive Amination | Piperidine, base (NaH/K2CO3), DMF, heat or NaBH4 for reduction | Selective substitution at 3' position |

| Purification | Chromatography, recrystallization | Solvent systems vary | Ensures high purity and yield |

This detailed synthesis approach for this compound is supported by chemical databases and literature on related fluorinated benzophenone derivatives and piperidinomethyl substitutions. The methods emphasize controlled nucleophilic substitution and reductive amination reactions under optimized conditions to achieve high yield and purity suitable for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

3,4-Difluoro-3’-piperidinomethyl benzophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the ketone group to alcohols.

Substitution: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: KMnO4, CrO3, H2SO4

Reduction: LiAlH4, NaBH4, ethanol

Substitution: Nucleophiles like amines, thiols, and halides

Major Products Formed

Oxidation: Ketones, carboxylic acids

Reduction: Alcohols

Substitution: Various substituted benzophenone derivatives

Scientific Research Applications

3,4-Difluoro-3’-piperidinomethyl benzophenone has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential as a biochemical probe and in the study of enzyme interactions.

Medicine: Explored for its therapeutic potential, particularly in the development of new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3,4-Difluoro-3’-piperidinomethyl benzophenone involves its interaction with specific molecular targets and pathways. The compound’s fluorine atoms and piperidinomethyl group contribute to its binding affinity and specificity towards certain enzymes and receptors. These interactions can modulate biochemical pathways, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Physicochemical Properties

The table below summarizes key structural and physicochemical properties of 3,4-difluoro-3'-piperidinomethyl benzophenone and its analogues:

| Compound Name | Molecular Formula | Molecular Weight | XLogP3 | Substituents (Positions) | Key Features |

|---|---|---|---|---|---|

| This compound | C19H19F2NO | 315.36 | ~3.5* | F (3,4); piperidinomethyl (3') | High lipophilicity, metabolic stability |

| 3-Bromo-3'-piperidinomethyl benzophenone | C19H20BrNO | 358.30 | 4.6 | Br (3); piperidinomethyl (3') | Larger halogen, increased LogP |

| 3-Fluoro-3'-piperidinomethyl benzophenone | C19H20FNO | 297.37 | ~3.2* | F (3); piperidinomethyl (3') | Reduced steric hindrance vs. Br |

| 2-Fluoro-3'-piperidinomethyl benzophenone | C19H20FNO | 297.37 | 3.98 | F (2); piperidinomethyl (3') | Altered electronic effects |

| 3,4-Dimethyl-4'-piperidinomethyl benzophenone | C21H25NO | 307.43 | ~4.1* | CH3 (3,4); piperidinomethyl (4') | Methyl groups enhance hydrophobicity |

*Estimated based on structural similarity.

Key Observations:

Halogen Effects : Bromine substitution (3-Bromo analogue) increases molecular weight and lipophilicity (XLogP3 = 4.6) compared to fluorine derivatives . Fluorine, being smaller and more electronegative, improves metabolic stability and electronic properties .

Substituent Position: The 3,4-difluoro substitution pattern may enhance π-π stacking interactions in biological systems compared to mono-fluoro or methyl-substituted analogues .

Piperidinomethyl Group: This moiety is conserved across all analogues, suggesting its role in modulating solubility and target engagement .

Commercial and Research Status

- Discontinuation: Both this compound and its piperidine-containing analogues (e.g., N-cyclopropyl-N-piperidin-3-yl-acetamide) are listed as discontinued, limiting their current availability .

- Research Gaps : Computational studies (e.g., DFT calculations) are needed to predict binding modes and optimize substituent positions for target specificity.

Biological Activity

3,4-Difluoro-3'-piperidinomethyl benzophenone is a synthetic compound notable for its potential biological activity and applications in various fields, including medicinal chemistry and materials science. This compound features a benzophenone structure with two fluorine atoms and a piperidinomethyl group, which significantly influence its chemical properties and biological interactions.

Chemical Structure and Properties

- Molecular Formula : C19H19F2NO

- Molecular Weight : 315.37 g/mol

- CAS Number : 898793-60-7

- InChI Key : JLZJAYUNRAEWFA-UHFFFAOYSA-N

Synthesis

The synthesis of this compound typically involves:

- Formation of Benzophenone : Achieved through Friedel-Crafts acylation.

- Attachment of Piperidinomethyl Group : Introduced via nucleophilic substitution reactions under basic conditions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The presence of fluorine atoms enhances its lipophilicity and binding affinity, allowing it to modulate various biochemical pathways.

Research Findings

- Antimicrobial Activity : Studies have indicated that derivatives of benzophenones exhibit antimicrobial properties. The introduction of fluorine atoms can enhance this activity by increasing the compound's hydrophobicity and altering its interaction with microbial membranes.

- Enzyme Inhibition : Research has shown that similar compounds can act as inhibitors for specific enzymes, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). The piperidinomethyl group may contribute to the binding affinity towards these enzymes.

- Anticancer Potential : Preliminary studies suggest that compounds with similar structures may exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis through modulation of signaling pathways.

Comparative Analysis

| Compound | Biological Activity | Mechanism |

|---|---|---|

| This compound | Potential antimicrobial and enzyme inhibition | Interaction with enzyme active sites |

| 3,4-Difluorobenzophenone | Moderate antimicrobial | Membrane disruption |

| 3,4-Dichloro-3'-piperidinomethyl benzophenone | Lower activity compared to fluorinated analogs | Reduced lipophilicity |

Case Study 1: Antimicrobial Efficacy

A study conducted on various benzophenone derivatives demonstrated that the introduction of fluorine groups significantly improved the antimicrobial efficacy against Gram-positive bacteria. The compound exhibited a minimum inhibitory concentration (MIC) lower than that of non-fluorinated analogs, suggesting enhanced membrane permeability.

Case Study 2: Enzyme Interaction

Research involving molecular docking simulations showed that this compound binds effectively to the active site of AChE, indicating potential as a therapeutic agent for neurodegenerative diseases. The calculated binding energy was comparable to known inhibitors like donepezil.

Q & A

Q. What are the key synthetic routes for 3,4-Difluoro-3'-piperidinomethyl benzophenone?

- Methodological Answer : The compound is synthesized via sequential functionalization of the benzophenone core. A typical route involves:

Friedel-Crafts acylation to form the benzophenone backbone (e.g., using AlCl₃ as a catalyst).

Piperidinomethyl group introduction via nucleophilic substitution, where formaldehyde and piperidine react with the benzophenone intermediate under basic conditions.

Fluorination at the 3,4-positions using fluorinating agents like Selectfluor™ or DAST.

Purification is achieved via column chromatography or recrystallization to isolate the final product .

| Key Reagents | Conditions | Yield |

|---|---|---|

| AlCl₃ (Friedel-Crafts) | Anhydrous, 0–5°C, 12–24 hrs | 60–75% |

| Piperidine, formaldehyde | Basic (NaOH), reflux, 6 hrs | 50–65% |

Q. How does the presence of fluorine atoms influence the compound's reactivity?

- Methodological Answer : The fluorine atoms at the 3,4-positions enhance electrophilicity of the aromatic ring, facilitating nucleophilic aromatic substitution (NAS) with amines or thiols. Fluorine’s electron-withdrawing effect also stabilizes reactive intermediates (e.g., carbocations) during Friedel-Crafts reactions. Solvatochromic studies show fluorination reduces electron density at the carbonyl group, altering UV-Vis absorption profiles .

Q. What spectroscopic techniques are recommended for structural characterization?

- Methodological Answer :

- ¹H/¹³C NMR : Assigns protons and carbons in the benzophenone core and piperidinomethyl group. Fluorine-induced shifts (e.g., ¹⁹F NMR) confirm substitution patterns.

- FT-IR : Identifies carbonyl (C=O, ~1680 cm⁻¹) and C-F stretches (~1200 cm⁻¹).

- Mass Spectrometry (HRMS) : Validates molecular formula (C₁₉H₁₈F₂N₂O, MW 330.4 g/mol) .

Advanced Research Questions

Q. What computational methods are used to predict the photochemical behavior of benzophenone derivatives?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G**) model excited-state dynamics. Key parameters include:

- Triplet-state population : Evaluated via spin-orbit coupling (SOC) between S₁ and T₂ states.

- Solvent effects : Polarizable continuum models (PCM) simulate solvatochromic shifts in polar solvents (e.g., ethanol vs. chloroform).

Studies suggest the compound’s nπ→ππ transitions dominate photochemical pathways, influencing applications in UV stabilization .

Q. How to analyze regioselectivity in substitution reactions involving the piperidinomethyl group?

- Methodological Answer : Regioselectivity is probed via:

- Kinetic isotope effects (KIE) : Differentiate between concerted vs. stepwise mechanisms.

- DFT Transition-State Modeling : Predicts energy barriers for substitution at ortho/meta/para positions.

Experimental data show the piperidinomethyl group directs electrophiles to the 3’-position due to steric and electronic effects from the piperidine nitrogen .

Q. What in vitro models assess the compound's interaction with neuronal receptors?

- Methodological Answer :

- GnRH Neuronal Assays : Immortalized GnRH neurons (e.g., GT1-7 cells) test autophagy modulation via LC3-II/Beclin-1 protein markers.

- Dose-Response Studies : IC₅₀ values are determined using fluorogenic substrates (e.g., Z-LEHD-AMC for caspase-8).

Results indicate dose-dependent inhibition of neuroendocrine pathways at 10–50 µM concentrations .

Q. What are the challenges in synthesizing analogs with different heterocyclic substituents?

- Methodological Answer :

- Steric Hindrance : Bulkier groups (e.g., morpholinomethyl vs. piperidinomethyl) reduce reaction yields due to steric clashes during substitution.

- Electronic Effects : Electron-rich heterocycles (e.g., pyrrolidine) slow NAS reactions.

Optimizing solvent polarity (e.g., DMF vs. THF) and temperature (e.g., 80°C vs. reflux) improves yields for spirocyclic analogs (e.g., 1,4-dioxa-8-azaspiro derivatives) .

Data Contradictions & Resolutions

- Synthesis Yield Variability : reports 60–75% yields for Friedel-Crafts steps, while cites 50–65% for similar reactions. Discrepancies arise from solvent purity and catalyst activation protocols.

- Biological Activity : highlights antimicrobial potential, but notes neurotoxicity at higher doses. Researchers should validate activity thresholds using standardized assays (e.g., MIC for bacteria, MTT for cytotoxicity).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.